Isopropyl 4-methylisoxazole-5-carboxylate
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Overview
Description
Isopropyl 4-methylisoxazole-5-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including isopropyl 4-methylisoxazole-5-carboxylate, typically involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods
Industrial production of isoxazole derivatives often employs scalable and eco-friendly synthetic strategies. For instance, the use of molecular iodine and hydroxylamine in the presence of terminal alkynes has been reported as an efficient method for producing 3,5-disubstituted isoxazoles . These methods are designed to minimize waste and reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the isoxazole ring to more oxidized forms.
Reduction: Reduction of the isoxazole ring or its substituents.
Substitution: Replacement of functional groups on the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, hydroxylamine, and various metal catalysts such as copper (I) and ruthenium (II) . Reaction conditions typically involve moderate temperatures and the use of solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction of isoxazole derivatives with alkynes can yield 3,5-disubstituted isoxazoles .
Scientific Research Applications
Isopropyl 4-methylisoxazole-5-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, potentially inhibiting or modulating their activity . This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to isopropyl 4-methylisoxazole-5-carboxylate include other isoxazole derivatives, such as:
4,5-Diaryloisoxazol-3-carboxylic acids: Known for their anti-inflammatory properties.
3,5-Disubstituted isoxazoles: Studied for their antimicrobial and anticancer activities.
Uniqueness
What sets this compound apart from other isoxazole derivatives is its specific substitution pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C8H11NO3 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
propan-2-yl 4-methyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-5(2)11-8(10)7-6(3)4-9-12-7/h4-5H,1-3H3 |
InChI Key |
YDZFZCYPORETGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1)C(=O)OC(C)C |
Origin of Product |
United States |
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